Cetirizine Ethyl Ester
Cetirizine Ethyl Ester
Cetirizine hydrochloride Related Compound A is an impurity of cetirizine hydrochloride. Cetirizine hydrochloride is a second-generation antihistamine compound. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. It is used for the management of allergies, hay fever, angioedema, and urticaria.
Pharmaceutical secondary standard for application in quality control. Provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Pharmaceutical secondary standard for application in quality control. Provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Brand Name:
Vulcanchem
CAS No.:
246870-46-2
VCID:
VC20847987
InChI:
InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3
SMILES:
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula:
C23H29ClN2O3
Molecular Weight:
416.9 g/mol
Cetirizine Ethyl Ester
CAS No.: 246870-46-2
Cat. No.: VC20847987
Molecular Formula: C23H29ClN2O3
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cetirizine hydrochloride Related Compound A is an impurity of cetirizine hydrochloride. Cetirizine hydrochloride is a second-generation antihistamine compound. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. It is used for the management of allergies, hay fever, angioedema, and urticaria. Pharmaceutical secondary standard for application in quality control. Provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. |
|---|---|
| CAS No. | 246870-46-2 |
| Molecular Formula | C23H29ClN2O3 |
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
| Standard InChI | InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3 |
| Standard InChI Key | ASHQTVRYHSZGQY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator